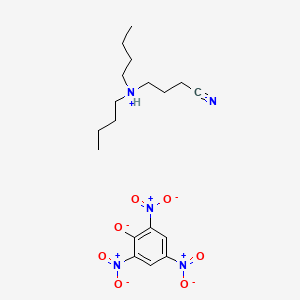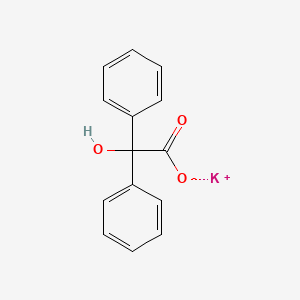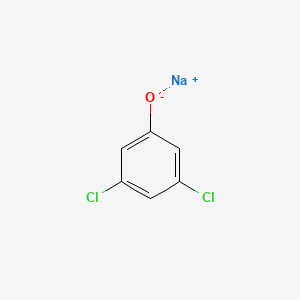
9,10-Dihydro-2,7-dimethylacridine-3,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine is a heterocyclic organic compound with the molecular formula C15H17N3. It belongs to the acridine family, which is known for its wide range of applications in pharmacology, material sciences, and photophysics . Acridine derivatives have been actively researched for their therapeutic potential in treating various disorders, including cancer and Alzheimer’s disease .
Méthodes De Préparation
The synthesis of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine typically involves the methylation of acridine derivatives. One common method is the reaction of acridine with methyl iodide or methyl iodide ammonium under basic conditions . Another approach involves the reaction of acridine with dimethylamine . These reactions are usually carried out in the presence of a base such as triethylamine .
Analyse Des Réactions Chimiques
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects . The compound also exhibits thermally activated delayed fluorescence, which is useful in the development of organic light-emitting diodes (OLEDs) .
Comparaison Avec Des Composés Similaires
3,6-Dimethyl-9,10-dihydroacridine-2,7-diamine can be compared with other acridine derivatives such as:
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but lacks the diamine groups, which affects its chemical reactivity and applications.
Phenoxazine derivatives: These compounds also exhibit delayed fluorescence but have different electronic properties due to the presence of oxygen in the heterocyclic ring.
The uniqueness of 3,6-dimethyl-9,10-dihydroacridine-2,7-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6375-25-3 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
3,6-dimethyl-9,10-dihydroacridine-2,7-diamine |
InChI |
InChI=1S/C15H17N3/c1-8-3-14-10(6-12(8)16)5-11-7-13(17)9(2)4-15(11)18-14/h3-4,6-7,18H,5,16-17H2,1-2H3 |
Clé InChI |
JPPDITKJDMWBJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC3=C(N2)C=C(C(=C3)N)C)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)



![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)




![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)

